molecular formula C22H27N3O3 B11446436 3,4-dimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide

3,4-dimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide

Cat. No.: B11446436
M. Wt: 381.5 g/mol
InChI Key: ISOYRNNVTKCAPN-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3,4-dimethoxyphenyl group and a propyl-benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide typically involves the following steps:

    Formation of the Benzodiazole Moiety: The synthesis begins with the preparation of the 1-propyl-1H-1,3-benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with propionic acid under acidic conditions.

    Alkylation: The benzodiazole is then alkylated with 3-bromopropylamine to introduce the propyl linker.

    Coupling with 3,4-Dimethoxybenzoic Acid: The final step involves coupling the alkylated benzodiazole with 3,4-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the benzamide moiety can yield the corresponding amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting various receptors or enzymes.

    Biological Studies: The compound can be used to study the biological activity of benzamides and their interactions with biological targets.

    Pharmacology: It can serve as a tool compound to investigate the pharmacokinetics and pharmacodynamics of benzamide derivatives.

    Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as receptors or enzymes. The benzamide moiety may facilitate binding to certain proteins, while the benzodiazole group could enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide
  • 3,4-dimethoxy-N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide
  • 3,4-dimethoxy-N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide

Uniqueness

The uniqueness of 3,4-dimethoxy-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]benzamide lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to its analogs. The propyl group on the benzodiazole ring could influence its lipophilicity and membrane permeability, potentially enhancing its efficacy as a drug candidate.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(1-propylbenzimidazol-2-yl)propyl]benzamide

InChI

InChI=1S/C22H27N3O3/c1-4-14-25-18-9-6-5-8-17(18)24-21(25)10-7-13-23-22(26)16-11-12-19(27-2)20(15-16)28-3/h5-6,8-9,11-12,15H,4,7,10,13-14H2,1-3H3,(H,23,26)

InChI Key

ISOYRNNVTKCAPN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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